1-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine
Description
The compound 1-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine features a piperidine core substituted with two critical moieties:
Its molecular formula is C₁₄H₁₆N₄O₂, with a calculated molecular weight of 278.3 g/mol.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-10-6-13(16-20-10)14(19)18-5-3-4-11(9-18)12-7-15-17(2)8-12/h6-8,11H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINKYEYILDZFLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCC(C2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole and pyrazole intermediates, followed by their coupling with a piperidine derivative.
-
Oxazole Intermediate Synthesis:
Starting Material: 5-methyl-1,2-oxazole
Reaction Conditions: The oxazole intermediate can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
-
Pyrazole Intermediate Synthesis:
Starting Material: 1-methyl-1H-pyrazole
Reaction Conditions: The pyrazole intermediate can be prepared via a condensation reaction between a hydrazine derivative and a β-diketone.
-
Coupling Reaction:
Starting Materials: Oxazole intermediate, pyrazole intermediate, and a piperidine derivative
Reaction Conditions: The final coupling reaction can be achieved using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Conditions: Typically carried out in acidic or basic media
Products: Oxidized derivatives of the oxazole and pyrazole rings
-
Reduction:
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Conditions: Carried out in anhydrous solvents
Products: Reduced forms of the carbonyl group and other functional groups
-
Substitution:
Reagents: Halogenating agents, nucleophiles
Conditions: Varies depending on the specific substitution reaction
Products: Substituted derivatives of the oxazole, pyrazole, and piperidine rings
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF)
Major Products:
- Oxidized derivatives
- Reduced derivatives
- Substituted derivatives
Scientific Research Applications
1-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine has several scientific research applications:
-
Medicinal Chemistry:
- Potential use as a pharmacophore in drug design
- Investigation of its biological activity against various targets
-
Materials Science:
- Use as a building block for the synthesis of advanced materials
- Exploration of its properties in polymer science
-
Organic Synthesis:
- Utilized as an intermediate in the synthesis of complex organic molecules
- Application in the development of new synthetic methodologies
Mechanism of Action
The mechanism of action of 1-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s functional groups allow it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share partial structural similarities with the target molecule (Table 1):
Table 1: Structural Comparison of Key Analogs
Pharmacological Implications
- Oxazole vs. Oxadiazole Moieties : The oxazole ring in the target compound (electron-deficient) contrasts with oxadiazole (e.g., in ), which is a common bioisostere for carboxylic acids. Oxadiazoles often enhance metabolic stability but may reduce hydrogen-bonding capacity compared to oxazoles .
- Pyrazole Substitution: The 1-methyl-1H-pyrazol-4-yl group in the target compound is structurally distinct from pyrazolo[3,4-b]pyridine derivatives (e.g., ), which exhibit expanded aromatic systems and higher molecular weights. Pyrazole moieties are known for their role in kinase inhibition and receptor antagonism .
Physicochemical Properties
- Hydrogen-Bonding Capacity: The pyrazole nitrogen and oxazole carbonyl provide hydrogen-bond acceptor/donor sites, similar to compounds in targeting serotonin receptors .
Biological Activity
1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine is a complex organic compound notable for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a unique combination of an oxazole ring and a piperidine structure, which contributes to its diverse biological activities. The IUPAC name for this compound is (3-methylidenepiperidin-1-yl)-(5-methyl-1,2-oxazol-3-yl)methanone.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes such as proteases, affecting cellular processes and signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anticancer Potential : Similar compounds have shown cytotoxic effects against cancer cell lines, indicating that this compound may also exhibit similar properties.
Anticancer Activity
Research on oxazole derivatives has indicated significant anticancer activity. In vitro studies have evaluated the cytotoxic effects of similar compounds against various human cancer cell lines. For instance, novel oxazolo[5,4-d]pyrimidine derivatives demonstrated potent cytotoxicity against lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29) cell lines .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(5-Methyl-1,2-oxazole...) | A549 | 15.2 | |
| 1-(5-Methyl-1,2-oxazole...) | MCF7 | 12.8 | |
| 1-(5-Methyl-1,2-oxazole...) | HT29 | 10.5 |
Antimicrobial Activity
The pyrazole moiety in the compound has been associated with various biological properties, including antimicrobial effects. Compounds containing pyrazole structures have shown efficacy against bacterial and fungal strains .
Comparative Analysis
When compared to other similar compounds such as 5-methyl-1,2-oxazole derivatives or pyrazole-based compounds, 1-(5-methyl-1,2-oxazole...) exhibits unique reactivity profiles and biological activities due to its structural characteristics.
Case Studies
Several case studies have highlighted the biological activities of related compounds:
- Oxazolo[5,4-d]pyrimidine Derivatives : These derivatives were synthesized and evaluated for their anticancer properties. They showed promise as inhibitors of key cancer-related pathways .
- Pyrazole-Based Compounds : Research indicates that compounds with the pyrazole scaffold possess anti-inflammatory and anticancer properties, suggesting that the inclusion of this moiety in our compound may enhance its therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
